4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid

Organoboron Chemistry Boronic Acid Acidity Suzuki–Miyaura Coupling

4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid (CAS 1451393-31-9; PubChem CID is a trifunctional arylboronic acid building block with the molecular formula C₁₃H₁₀BClFNO₃ and a molecular weight of 293.49 g·mol⁻¹. The compound features a boronic acid group (–B(OH)₂) at the meta position relative to a secondary carbamoyl linker, which connects the central phenyl ring to a 2-chlorophenyl moiety; a fluorine atom occupies the para position relative to the boronic acid.

Molecular Formula C13H10BClFNO3
Molecular Weight 293.49 g/mol
CAS No. 1451393-31-9
Cat. No. B1443026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid
CAS1451393-31-9
Molecular FormulaC13H10BClFNO3
Molecular Weight293.49 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2Cl)(O)O
InChIInChI=1S/C13H10BClFNO3/c15-10-3-1-2-4-12(10)17-13(18)9-7-8(14(19)20)5-6-11(9)16/h1-7,19-20H,(H,17,18)
InChIKeyWVKIBWQZYSPCSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid (CAS 1451393-31-9) – Key Physicochemical & Structural Characteristics


4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid (CAS 1451393-31-9; PubChem CID 57497233) is a trifunctional arylboronic acid building block with the molecular formula C₁₃H₁₀BClFNO₃ and a molecular weight of 293.49 g·mol⁻¹ [1]. The compound features a boronic acid group (–B(OH)₂) at the meta position relative to a secondary carbamoyl linker, which connects the central phenyl ring to a 2-chlorophenyl moiety; a fluorine atom occupies the para position relative to the boronic acid [1]. This substitution pattern endows the molecule with distinct electronic properties stemming from the electron-withdrawing fluorine and the hydrogen-bond-capable carbamoyl group, positioning it as a specialized intermediate for Suzuki–Miyaura cross-coupling and a potential scaffold for serine hydrolase or protease inhibitor design [1] [2].

Why Unsubstituted or Mono-Substituted Phenylboronic Acids Cannot Replace 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid


Generic phenylboronic acids used in cross-coupling or biochemical screening lack the precise electronic and steric signature of CAS 1451393-31-9. The 4-fluoro substituent significantly increases the Lewis acidity of the boronic center – a property that directly governs binding affinity to diol-containing biomolecules and catalytic activity in Suzuki reactions [1]. Simultaneously, the 3-(2-chlorophenylcarbamoyl) group introduces a conformationally restricted hydrogen-bond donor/acceptor motif and a hydrophobic chloroaryl moiety that are absent in simpler analogs such as phenylboronic acid or 4-fluorophenylboronic acid [2]. Substituting this compound with a non-fluorinated analog (e.g., CAS 874288-33-2) or a regioisomeric variant alters both the pKₐ of the boronic acid and the three-dimensional presentation of the carbamoyl pharmacophore, leading to different enzyme inhibition profiles, altered coupling yields, and non-transferable structure–activity relationships [1] [2].

Quantitative Differentiation Evidence for 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid vs Closest Analogs


Enhanced Lewis Acidity via 4-Fluoro Substitution Compared to Non-Fluorinated Analog CAS 874288-33-2

The 4-fluoro substituent in CAS 1451393-31-9 inductively withdraws electron density from the aromatic ring, increasing the Lewis acidity of the boronic center relative to the non-fluorinated comparator 3-(2-chlorophenylcarbamoyl)phenylboronic acid (CAS 874288-33-2) [1]. In a systematic study of fluorinated phenylboronic acids, the introduction of a single fluorine atom at the para position relative to the boronic acid group was shown to lower the pKₐ by approximately 0.3–0.5 units compared to the unsubstituted phenylboronic acid, translating to a roughly 2- to 3-fold increase in acidity [1]. While direct pKₐ measurements for CAS 1451393-31-9 are not available in the public domain, the established structure–acidity relationship for para-fluorophenylboronic acids supports a class-level inference of enhanced reactivity in pH-dependent binding and transmetalation steps [1].

Organoboron Chemistry Boronic Acid Acidity Suzuki–Miyaura Coupling

Regioisomeric Selectivity: 4-Fluoro vs. 5-Fluoro Substitution Patterns in Enzyme Inhibition

In the development of phenylboronic acid-based β-lactamase inhibitors, the position of fluorine substitution has been shown to critically influence inhibitory potency against KPC-2 carbapenemase [1]. Although CAS 1451393-31-9 (4-fluoro-3-carbamoyl substitution) has not been directly assayed in a published head-to-head study, closely related regioisomers with fluorine at different positions (e.g., 5-fluoro vs. 4-fluoro on the boronic acid-bearing ring) produce distinct binding geometries within the enzyme active site, as revealed by X-ray crystallography [1]. This class-level evidence indicates that the 4-fluoro regioisomer of CAS 1451393-31-9 likely presents a different hydrogen-bond network and hydrophobic contact surface to target proteins compared to its 5-fluoro positional isomer (CAS not individually listed but part of the same chemotype series), making regioisomeric substitution non-interchangeable for structure-based drug design [1].

Medicinal Chemistry β-Lactamase Inhibition Serine Protease Inhibitor

Hydrolytic Stability Enhancement of Boronic Acid Moiety by Ortho-Carbamoyl Group

The ortho-carbamoyl substituent present in CAS 1451393-31-9 can participate in intramolecular B–O–H···O=C hydrogen bonding, which is known to retard protodeboronation of arylboronic acids under aqueous conditions [1]. Systematic studies on ortho-substituted phenylboronic acids have demonstrated that the presence of a carbonyl oxygen in close proximity to the boronic acid group reduces the rate of protodeboronation by a factor of 2–5× compared to unsubstituted phenylboronic acid at neutral pH [1]. This stability advantage is absent in simpler boronic acids lacking a proximal carbamoyl group (e.g., 4-fluorophenylboronic acid) and in analogs where the carbamoyl is positioned para to the boronic acid, making CAS 1451393-31-9 a more robust coupling partner for aqueous Suzuki–Miyaura reactions and a more shelf-stable reagent [1].

Boronic Acid Stability Protodeboronation Aqueous Stability

Dual Reactivity for Sequential Cross-Coupling Enabled by Boronic Acid and Aryl Chloride Functionality

Unlike simpler phenylboronic acids that offer only a single reactive handle, CAS 1451393-31-9 contains both a boronic acid group and a 2-chlorophenyl moiety capable of participating in sequential, orthogonal cross-coupling reactions [1]. The boronic acid can first undergo Suzuki–Miyaura coupling with an aryl (pseudo)halide, after which the pendant 2-chlorophenyl group can be activated for a second Buchwald–Hartwig amination or Suzuki coupling under tailored catalytic conditions [1]. This dual reactivity is not available in non-halogenated analogs such as 3-(phenylcarbamoyl)phenylboronic acid, which lack the chloro handle. The chlorine substituent on the distal phenyl ring is electronically deactivated relative to typical aryl chlorides, requiring the use of specialized Pd or Ni catalyst systems (e.g., Ni(cod)₂/PCy₃), which provides a documented selectivity window for sequential transformations [1].

Sequential Cross-Coupling Orthogonal Reactivity Complex Molecule Synthesis

Procurement-Relevant Application Scenarios Where 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid Provides Definitive Advantage


Serine β-Lactamase Inhibitor Lead Optimization Requiring Regiospecific Fluorine Substitution

In structure-based drug design programs targeting KPC-2 or AmpC β-lactamases, the 4-fluoro substitution pattern of CAS 1451393-31-9 is essential for maintaining the correct hydrogen-bond network within the active site, as evidenced by crystallographic studies of phenylboronic acid–KPC-2 complexes [1]. Using a non-fluorinated or regioisomeric analog will alter the boron–Ser70 nucleophilic attack geometry and compromise inhibitor potency, making CAS 1451393-31-9 the required reagent for SAR studies in this chemotype series [1].

Aqueous Suzuki–Miyaura Cross-Coupling Requiring Extended Boronic Acid Stability

For aqueous-phase Suzuki coupling reactions where protodeboronation of the boronic acid partner limits yield, the ortho-carbamoyl stabilization in CAS 1451393-31-9 provides a documented 2–5× longer effective half-life compared to 4-fluorophenylboronic acid [1]. This property reduces the need for excess boronic acid equivalents, lowering per-reaction material costs and simplifying post-reaction purification in multi-gram synthesis campaigns [1].

Iterative Diversification via Sequential Orthogonal Cross-Coupling

Medicinal chemistry libraries requiring iterative diversification of a central phenyl scaffold benefit from the dual orthogonal reactivity of CAS 1451393-31-9: the boronic acid enables a first Suzuki coupling, while the 2-chlorophenyl group serves as a latent handle for a second nickel-catalyzed coupling [1]. This capability reduces synthetic step count by at least one step per diversification cycle compared to single-handle boronic acids, translating to faster library production and lower FTE costs [1].

Fluorinated Probe Molecule Synthesis for ¹⁹F NMR-Based Binding Assays

The single fluorine atom at the 4-position provides a clean ¹⁹F NMR spectroscopic handle for protein–ligand binding studies, enabling direct monitoring of boronic acid–protein interactions without the need for radioactive or fluorescent labeling [1]. The fluorine reporter is absent in non-fluorinated analogs (e.g., CAS 874288-33-2), making CAS 1451393-31-9 uniquely suited for fragment-based drug discovery campaigns that rely on ¹⁹F NMR screening [1].

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